molecular formula C18H20Cl2N2OS B4050221 N-[(1-adamantylamino)carbonothioyl]-2,5-dichlorobenzamide

N-[(1-adamantylamino)carbonothioyl]-2,5-dichlorobenzamide

Cat. No.: B4050221
M. Wt: 383.3 g/mol
InChI Key: XOXMYTIDOLZABV-UHFFFAOYSA-N
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Description

N-[(1-adamantylamino)carbonothioyl]-2,5-dichlorobenzamide is a useful research compound. Its molecular formula is C18H20Cl2N2OS and its molecular weight is 383.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.0673398 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Chemistry

Research on compounds related to N-[(1-adamantylamino)carbonothioyl]-2,5-dichlorobenzamide, such as N-(1-Adamantyl)lipoamide, has explored their coordination chemistry. Studies have revealed insights into how these compounds interact with ions and the structural implications of these interactions, highlighting the unique bonding characteristics and potential for forming complex structures with metal ions (Wilhelm, Koch, & Strasdeit, 2002).

Antiviral and Antimicrobial Activities

Several studies have reported on the synthesis of derivatives that include adamantane or similar moieties, demonstrating significant antiviral and antimicrobial properties. These compounds have shown efficacy against various strains of viruses and bacteria, suggesting potential applications in developing new therapeutic agents (Mukusheva et al., 2022). Additionally, amantadine derivatives have been explored as urease inhibitors, with some showing promising results in inhibiting the enzyme, indicating potential for treating related diseases (Ahmed et al., 2021).

Drug Delivery Applications

Nanodiamonds modified with hyperbranched polymers based on adamantane derivatives have been studied for their potential in drug delivery. These modifications improve water dispersibility and biocompatibility, making them suitable carriers for therapeutic agents. The research highlights the versatility of adamantane-containing compounds in enhancing the delivery and efficacy of drugs (Huang et al., 2018).

Chemical Synthesis and Characterization

There has been significant interest in synthesizing and characterizing various adamantane derivatives, including those related to this compound. These studies contribute to a better understanding of the chemical properties, structural dynamics, and potential applications of these compounds in medicinal chemistry and materials science (Glushkov et al., 2019).

Properties

IUPAC Name

N-(1-adamantylcarbamothioyl)-2,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2OS/c19-13-1-2-15(20)14(6-13)16(23)21-17(24)22-18-7-10-3-11(8-18)5-12(4-10)9-18/h1-2,6,10-12H,3-5,7-9H2,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXMYTIDOLZABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=S)NC(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.